Tert-butyl 6-bromohexanoate

描述

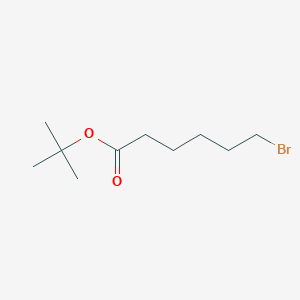

Tert-butyl 6-bromohexanoate, also known as Hexanoic acid, 6-bromo-, 1,1-dimethylethyl ester, is an organic compound with the molecular formula C10H19BrO2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is notable for its role in the preparation of various pharmaceuticals, agrochemicals, and materials.

准备方法

Synthetic Routes and Reaction Conditions: Tert-butyl 6-bromohexanoate can be synthesized through the esterification of 6-bromohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as dichloromethane or toluene, followed by purification through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed to achieve high-quality products .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, and cesium carbonate are commonly used bases in these reactions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran is a typical reducing agent.

Oxidation: Potassium permanganate in aqueous or acidic medium is frequently used for oxidation reactions.

Major Products Formed:

Substitution: Aminohexanoates, thiolhexanoates, and alkoxyhexanoates.

Reduction: 6-Hydroxyhexanoate.

Oxidation: Hexanoic acid and 6-oxohexanoate.

科学研究应用

Organic Synthesis

Tert-butyl 6-bromohexanoate serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules, including pharmaceuticals and agrochemicals. The compound's electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of various products such as:

- Aminohexanoates

- Thiolhexanoates

- Alkoxyhexanoates .

Medicinal Chemistry

In medicinal chemistry, this compound is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its reactivity enables the modification of drug structures to enhance efficacy and bioavailability. For example, it has been used in the preparation of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade specific proteins within cells .

Material Science

Although not extensively explored, there is potential for this compound in material science applications. The ester functionality suggests involvement in polymerization reactions that could lead to new materials with specific properties .

Case Study 1: PROTAC Development

A recent study utilized this compound in the development of a hetero-PROTAC targeting CRBN (cereblon) for protein degradation. The compound was integral in synthesizing linkers that connect the E3 ligase to target proteins, demonstrating its utility in innovative therapeutic strategies .

Case Study 2: Bioactive Molecule Synthesis

Another application involved using this compound as an intermediate to synthesize bioactive molecules for biological studies. This research highlighted its role in generating compounds that interact with cellular membranes, influencing drug absorption and distribution .

作用机制

The mechanism of action of tert-butyl 6-bromohexanoate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

相似化合物的比较

- Tert-butyl 6-chlorohexanoate

- Tert-butyl 6-iodohexanoate

- Tert-butyl 6-fluorohexanoate

Comparison: Tert-butyl 6-bromohexanoate is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis. Compared to its chloro, iodo, and fluoro analogs, this compound offers a good compromise between reactivity and stability, making it suitable for a wide range of applications .

生物活性

Tert-butyl 6-bromohexanoate (CAS No. 65868-63-5) is a chemical compound characterized by its molecular formula . It features a six-carbon hexanoate chain with a bromine atom at the sixth carbon, and its carboxylic acid group is esterified with a tert-butyl group. While the compound has potential applications in organic synthesis and material science, its biological activity remains underexplored.

The compound's structure allows for various chemical reactions due to its reactive functional groups. The presence of the bromine atom enables substitution reactions, which can lead to the development of diverse derivatives with potentially enhanced biological properties. The following table summarizes key chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 251.16 g/mol |

| Boiling Point | Not specified |

| Log P (octanol-water) | 2.93 - 3.28 |

| Solubility | High GI absorption |

| Toxicity | Harmful if swallowed; irritant to skin and eyes |

Biological Activity Overview

Despite its potential as a precursor for drug development, This compound has not been extensively studied in terms of specific biological activities or mechanisms of action within living systems. Current literature indicates that it is not classified as a biologically active compound. However, its structure suggests possible interactions that could be explored further.

Toxicological Profile

Preliminary assessments indicate that this compound may pose health risks, including skin and eye irritation. Toxicity studies are essential to ascertain safe handling practices and potential effects on human health .

Future Directions

Given the reactive nature of this compound, future research should focus on:

- Synthesis of Derivatives : Exploring various substitutions at the bromo position to create new compounds with potentially enhanced biological activities.

- Biological Testing : Conducting in vitro and in vivo studies to evaluate the antimicrobial, anti-inflammatory, or anticancer properties of synthesized derivatives.

- Mechanistic Studies : Understanding how modifications affect interactions with biological targets could lead to the identification of novel therapeutic agents.

常见问题

Q. Basic: What are the standard synthetic routes for preparing tert-butyl 6-bromohexanoate, and how are reaction conditions optimized?

This compound is synthesized via esterification of 6-bromohexanoic acid with tert-butyl alcohol or isobutene under acid catalysis. Key methodologies include:

- Acid-catalyzed esterification : Using concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) in refluxing tert-butyl alcohol (60–80°C, 12–24 hours) .

- Gas-phase reaction with isobutene : Industrial methods employ gaseous isobutene under pressure (1–2 atm) with acid catalysts (e.g., H₂SO₄) at 50–70°C, yielding high-purity esters after distillation .

- Optimization factors : Reaction time, temperature, and stoichiometric excess of tert-butyl alcohol (1.5–2.0 equivalents) improve yields (>80%). Impurities like unreacted acid are removed via aqueous NaHCO₃ washes .

Q. Advanced: How can this compound be utilized in hapten synthesis for immunoassays, and what analytical methods validate regioselectivity?

This compound serves as a spacer arm in hapten design for antibody generation. For example:

- O-Alkylation of carboxylates : Reacting with oxime intermediates (e.g., trifloxystrobin derivatives) in anhydrous DMF using Cs₂CO₃ as a base (room temperature, 2 hours) introduces a C6 carboxylated linker for antigen conjugation .

- Validation via NMR : ¹H NMR (300 MHz, CDCl₃) confirms regioselectivity by monitoring the disappearance of the α-proton (δ 3.4–3.6 ppm) of the bromohexanoate and the appearance of tert-butyl ester signals (δ 1.4 ppm) .

- Mass spectrometry (MS) : ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 265.1 (C₁₀H₁₉BrO₂), ensuring correct functionalization .

Q. Basic: What purification techniques are effective for isolating this compound, and how is purity assessed?

- Distillation : Low-pressure distillation (16–20 mmHg) isolates the ester (boiling point 128–130°C) from unreacted acid and solvents .

- Column chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent removes polar byproducts (e.g., diesters) .

- Purity assessment :

- GC-MS : Retention time comparison with standards and absence of extraneous peaks.

- ¹³C NMR : Sharp tert-butyl carbonyl signal at δ 170–175 ppm confirms purity >95% .

Q. Advanced: How does this compound participate in controlled-release drug delivery systems, and what kinetic models describe its hydrolysis?

- Prodrug activation : The tert-butyl ester hydrolyzes slowly under physiological conditions (pH 7.4, 37°C), releasing 6-bromohexanoic acid. Hydrolysis rates are modulated by:

- Kinetic modeling : First-order kinetics fit hydrolysis data (rate constant k = 0.014 h⁻¹), validated by Arrhenius plots for temperature dependence .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Storage : In airtight containers at 2–8°C to prevent moisture absorption and decomposition .

- Reactivity hazards : Avoid sparks/open flames (flammable liquid) and incompatible bases (risk of elimination reactions forming hexenoate byproducts) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use during synthesis .

Q. Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution reactions, and how do solvent effects influence outcomes?

- DFT calculations : Gaussian09 simulations (B3LYP/6-31G*) model transition states for SN2 reactions. The bromine atom’s electrophilicity (Mulliken charge: +0.35) facilitates nucleophilic attack by amines or thiols .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, increasing reaction rates (e.g., 2x faster in DMF vs. THF). Dielectric constant (ε >30) correlates with higher yields (>90%) .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound, and what key signals confirm its structure?

- ¹H NMR :

- Tert-butyl protons: δ 1.43 (s, 9H).

- Methylene protons adjacent to Br: δ 3.42 (t, J = 6.8 Hz, 2H) .

- IR spectroscopy : Ester C=O stretch at 1730 cm⁻¹ and C-Br stretch at 560 cm⁻¹ .

Q. Advanced: How can this compound be leveraged in polymer chemistry for functionalizing monomers?

- Radical polymerization initiators : The bromine atom acts as a chain-transfer agent in ATRP (atom transfer radical polymerization) of acrylates. Kinetic studies show controlled molecular weight (Đ = 1.1–1.3) when using CuBr/PMDETA catalysts .

- Post-polymerization modification : Thiol-ene “click” reactions with pendant bromohexanoate groups enable surface functionalization (e.g., PEGylation) .

属性

IUPAC Name |

tert-butyl 6-bromohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSELCIMQRLODQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468428 | |

| Record name | Tert-butyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65868-63-5 | |

| Record name | Tert-butyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-bromohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。